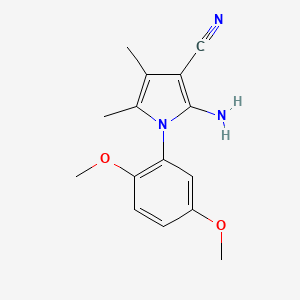![molecular formula C23H16N2O8 B4334996 ETHYL 5-{[(1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)FORMAMIDO]METHYL}FURAN-2-CARBOXYLATE](/img/structure/B4334996.png)
ETHYL 5-{[(1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)FORMAMIDO]METHYL}FURAN-2-CARBOXYLATE
Overview
Description
Ethyl 5-({[(1-nitro-9,10-dioxo-9,10-dihydroanthracen-2-yl)carbonyl]amino}methyl)-2-furoate is a complex organic compound that features a unique combination of functional groups, including a nitro group, an anthraquinone moiety, and a furoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-{[(1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)FORMAMIDO]METHYL}FURAN-2-CARBOXYLATE typically involves multiple steps
Preparation of Anthraquinone Derivative: The starting material, 1-aminoanthraquinone, is reacted with a suitable acyl chloride, such as 2-furoyl chloride, in the presence of a base like pyridine to form the corresponding amide.
Nitration: The anthraquinone derivative is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Esterification: Finally, the compound is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-({[(1-nitro-9,10-dioxo-9,10-dihydroanthracen-2-yl)carbonyl]amino}methyl)-2-furoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The anthraquinone moiety can be reduced to the corresponding hydroquinone using reducing agents such as sodium borohydride.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, ethanol.
Substitution: Aqueous sodium hydroxide, reflux.
Major Products Formed
Reduction of Nitro Group: Amino derivative.
Reduction of Anthraquinone: Hydroquinone derivative.
Hydrolysis of Ester: Carboxylic acid derivative.
Scientific Research Applications
Ethyl 5-({[(1-nitro-9,10-dioxo-9,10-dihydroanthracen-2-yl)carbonyl]amino}methyl)-2-furoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of ETHYL 5-{[(1-NITRO-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)FORMAMIDO]METHYL}FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The anthraquinone moiety can intercalate with DNA, disrupting its function and leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
1-Aminoanthraquinone: A precursor in the synthesis of the target compound.
2-Furoyl Chloride: Used in the acylation step.
Ethyl 2-Furoate: A simpler ester derivative.
Uniqueness
Ethyl 5-({[(1-nitro-9,10-dioxo-9,10-dihydroanthracen-2-yl)carbonyl]amino}methyl)-2-furoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 5-[[(1-nitro-9,10-dioxoanthracene-2-carbonyl)amino]methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O8/c1-2-32-23(29)17-10-7-12(33-17)11-24-22(28)16-9-8-15-18(19(16)25(30)31)21(27)14-6-4-3-5-13(14)20(15)26/h3-10H,2,11H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRGLGOMAYTVGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)CNC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Benzodioxol-5-ylmethyl 9,11-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraene-12-carboxylate](/img/structure/B4334930.png)
![METHYL 4-{[2-(4-PROPANAMIDO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}BENZOATE](/img/structure/B4334935.png)
![1-(2-{[1-(PYRIDIN-3-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETYL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4334940.png)
![1-(2,4-DIMETHOXYPHENYL)-2-{4-METHOXY-6-METHYL-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]ISOQUINOLIN-5-YL}ETHAN-1-ONE](/img/structure/B4334955.png)
![8-(4-CHLOROPHENYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B4334956.png)
![4-(4-METHOXYPHENYL)-1-METHYL-6-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE](/img/structure/B4334964.png)
![2-(4-METHYLPHENYL)-5,6-DIPHENYL-1-(2-PHENYLETHYL)-1H-IMIDAZO[1,2-A][1,3]DIAZOLE](/img/structure/B4334968.png)
![benzyl 7-(4-methoxyphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B4334971.png)
![1-(4-FLUOROPHENYL)-2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE](/img/structure/B4334976.png)

![5-[(Pyridin-3-Ylmethyl)amino]-1h-Pyrazole-4-Carboxamide](/img/structure/B4334990.png)
![methyl 2-({[4-(1,3-dioxodihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-2(3H)-yl)phenyl]sulfonyl}amino)-3,4,5-trimethoxybenzoate](/img/structure/B4335010.png)
![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-bromophenyl)methanone](/img/structure/B4335014.png)

